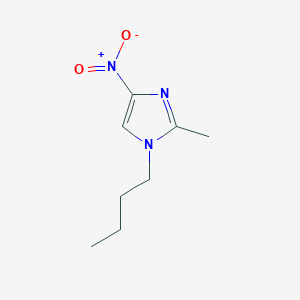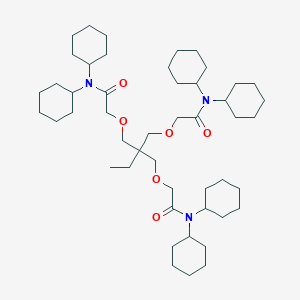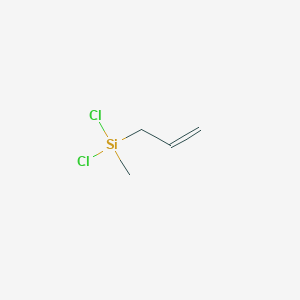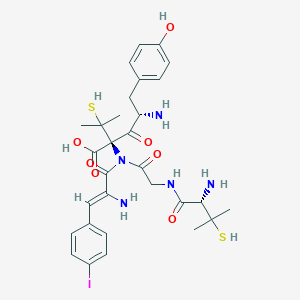
2,6-Bis(2-benzimidazolyl)pyridine
Descripción general
Descripción
2,6-Bis(2-benzimidazolyl)pyridine acts as a tridentate nitrogen donor ligand and reacts with UO2Cl2·3THF to form complexes . It is reported as an efficient anion receptor providing chemical shift and optical modification based signals for the detection of acetate ions .
Synthesis Analysis
A copper (II) complex based on a V-shaped ligand, 2,6-bis(2-benzimidazolyl)pyridine (bbp), has been synthesized and characterized by elemental analysis, molecular conductivity, 1H NMR, IR, UV-Vis spectra, and X-ray single-crystal diffraction . A similar process was used to synthesize a picrate Mn (II) complex .Molecular Structure Analysis
The molecular structure of 2,6-Bis(2-benzimidazolyl)pyridine has been analyzed using various spectroscopic methods and X-ray single-crystal diffraction .Chemical Reactions Analysis
2,6-Bis(2-benzimidazolyl)pyridine acts as a tridentate nitrogen donor ligand and reacts with UO2Cl2·3THF to form complexes . It is also reported as an efficient anion receptor providing chemical shift and optical modification based signals for the detection of acetate ions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Bis(2-benzimidazolyl)pyridine have been characterized by elemental analysis, molecular conductivities, 1H NMR, IR, UV-vis spectra, and X-ray single crystal diffraction .Aplicaciones Científicas De Investigación
Chemosensor for Fluoride Ions
2,6-Bis(2-benzimidazolyl)pyridine has been employed as a chemosensor for detecting fluoride ions. This ligand demonstrates the capability for anion binding, as studied through UV–vis spectroscopy, fluorescence spectroscopy, and 1H NMR techniques, highlighting its potential as a sensor for fluoride ions (Chetia & Iyer, 2008).
Urea Recognition
The application of 2,6-bis(2-benzimidazolyl)pyridine extends to urea recognition. It forms stable supramolecular complexes with urea, utilizing its imine nitrogen for hydrogen-bonded adducts. This unique design allows for chemical and biological recognition, as evidenced by spectroscopy and X-ray diffraction analysis (Chetia & Iyer, 2006).
Acetate Recognition
Another significant application is in acetate recognition. The ligand's efficiency as an anion receptor is demonstrated through chemical shift and optical modification-based signals, making it a proficient choice for detecting acetate ions (Chetia & Iyer, 2011).
Detection of Toxic Benzene Metabolites
This compound has also shown efficacy in detecting toxic benzene metabolites, including phenol, hydroquinone, resorcinol, catechol, and p-benzoquinone. It forms a stable complex with hydroquinone, confirmed by X-ray analysis, using simple techniques like UV/vis and fluorescence spectroscopy (Chetia & Iyer, 2007).
Optical Sensor for Aniline Recognition
The compound has been reported as a highly selective optical sensor towards aniline, demonstrating a unique spectral response and a linear relationship between emission intensity and aniline concentration, suggesting its potential in optical sensors for aniline detection (Zhang & Li, 2009).
Transmembrane Anion Transporter
2,6-Bis(benzimidazol-2-yl)pyridine exhibits potent anionophoric activity, engaging in Cl(-)/NO3(-) antiport and H(+)/Cl(-) symport. This reveals the crucial role of imidazolyl-NH fragments in the anion-transport process (Peng et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of 2,6-Bis(2-benzimidazolyl)pyridine, also known as 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine, is the Small Conductance Calcium-Activated Potassium (SK) Channels . These channels are ion channels that open when the intracellular calcium concentration is increased, allowing the passage of potassium ions through the cell membrane .
Mode of Action
2,6-Bis(2-benzimidazolyl)pyridine acts as a tridentate nitrogen donor ligand . It has been shown to be a potent and specific SK channel blocker in vitro . The potency of this compound was measured using automatic patch clamp on all three SK channel subtypes, resulting in similar IC50 of 0.4 μM .
Biochemical Pathways
It is known that the compound interacts with sk channels, which play a crucial role in regulating the electrical activity of cells . By blocking these channels, the compound can potentially alter the function of cells in various ways.
Result of Action
The molecular and cellular effects of 2,6-Bis(2-benzimidazolyl)pyridine’s action are largely dependent on its interaction with SK channels. By blocking these channels, the compound can influence the electrical activity of cells, potentially leading to various physiological effects .
Direcciones Futuras
2,6-Bis(2-benzimidazolyl)pyridine has been proposed as a potent and specific SK channel blocker in vitro . From a medicinal chemistry perspective, BBP could be used as a starting point for the design of new and improved SK inhibitors . Additionally, new Zn (II), Cd (II), and Hg (II) complexes of saccharinate (sac) and 2,6-bis(2-benzimidazolyl)pyridine (bzimpy) have been prepared and fully characterized, showing potential as anticancer agents in breast and lung cancer cell lines .
Propiedades
IUPAC Name |
2-[6-(1H-benzimidazol-2-yl)pyridin-2-yl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5/c1-2-7-13-12(6-1)21-18(22-13)16-10-5-11-17(20-16)19-23-14-8-3-4-9-15(14)24-19/h1-11H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKICBDXAZNSKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC(=CC=C3)C4=NC5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353383 | |
| Record name | 2,6-Bis(2-benzimidazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(2-benzimidazolyl)pyridine | |
CAS RN |
28020-73-7 | |
| Record name | 2,6-Bis(2-benzimidazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Bis(2-benzimidazolyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B160429.png)






![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160443.png)



